![molecular formula C18H21N3O4S B2425053 1-({[5-(2,3-二氢-1,4-苯并二噁英-6-基)-1,3,4-恶二唑-2-基]硫代}乙酰基)-2-甲基哌啶 CAS No. 851129-95-8](/img/structure/B2425053.png)

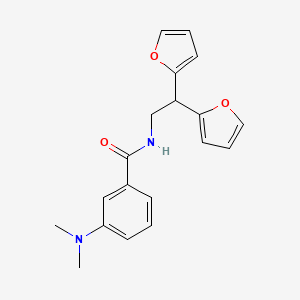

1-({[5-(2,3-二氢-1,4-苯并二噁英-6-基)-1,3,4-恶二唑-2-基]硫代}乙酰基)-2-甲基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

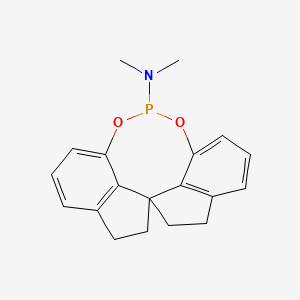

The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a 1,4-benzodioxin ring, an oxadiazole ring, and a piperidine ring . These functional groups are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using spectroscopic techniques including IR, 1H NMR, and EI-MS .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with various biological targets. For example, some sulfonamide derivatives have been reported to display excellent inhibition properties against carbonic anhydrase .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the optical transparency at the cut-off wavelength of a similar compound was determined by UV–Vis–NIR spectroscopy .

科学研究应用

抗菌评估

与本化学物质在结构上相关的具有 1,3,4-恶二唑、磺酰胺和哌啶官能团的化合物已被合成并对其抗菌特性进行了评估。这些化合物显示出有价值的抗菌结果,表明在开发新的抗菌剂方面具有潜在应用 (Aziz‐ur‐Rehman 等人,2017).

阿尔茨海默病治疗

已经设计、合成并针对阿尔茨海默病 (AD) 评估了结合 N-苄基哌啶和取代的 5-苯基-1,3,4-恶二唑的衍生物。这些化合物对 AD 中涉及的关键酶表现出中等至优异的抑制作用,并证明了改善 AD 模型中认知功能障碍的潜力,表明它们在 AD 治疗中的适用性 (Piyoosh Sharma 等人,2019).

抗真菌和抗菌剂

一系列 2-取代-1-(2-(5-((5-5-苯甲酰-1H-苯并[d][1,2,3]三唑-1-基)甲基)-2-硫代-1,3,4-恶二唑-3(2H)-基)乙酰氨基)-5-氧代-2,5-二氢-1H-吡咯-3-羧酸已被合成并评估了它们的体外抗菌和抗真菌活性。这些化合物对细菌和真菌菌株表现出良好至中等的活性,展示了它们作为抗菌剂的潜力 (K. Pandya 等人,2019).

抗癌活性

具有 1,3,4-恶二唑部分的化合物已被探索其抗癌特性。具体来说,由邻苯二胺和环烷酸合成的衍生物在体外抗癌评估中对各种癌细胞系显示出有希望的活性,表明在癌症治疗中具有潜在应用 (Salahuddin 等人,2014).

作用机制

Target of Action

Similar compounds have been shown to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other inhibitors, it likely binds to the active sites of its target enzymes, thereby inhibiting their function .

Biochemical Pathways

The compound’s interaction with cholinesterases could affect the cholinergic signaling pathway , which is involved in many physiological processes, including muscle contraction, heart rate, and memory. Its interaction with lipoxygenase could impact the arachidonic acid metabolism pathway , potentially influencing inflammatory responses .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The compound’s inhibition of cholinesterases could potentially slow the breakdown of acetylcholine, a neurotransmitter, leading to increased acetylcholine levels. This could enhance cholinergic signaling, potentially benefiting conditions like Alzheimer’s disease . Its inhibition of lipoxygenase could reduce the production of certain inflammatory mediators, potentially alleviating inflammatory conditions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could denature the compound, reducing its efficacy. The presence of other molecules could compete with the compound for binding to its target enzymes, potentially influencing its action .

未来方向

属性

IUPAC Name |

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-12-4-2-3-7-21(12)16(22)11-26-18-20-19-17(25-18)13-5-6-14-15(10-13)24-9-8-23-14/h5-6,10,12H,2-4,7-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTOJWCCVPOONO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2424970.png)

![1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2424972.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide](/img/structure/B2424976.png)

![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2424979.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2424982.png)

![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)